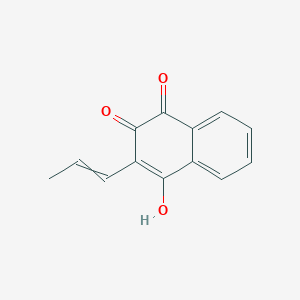

2-Hydroxy-3-propenyl-1,4-naphthoquinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-hydroxy-3-prop-1-enylnaphthalene-1,2-dione |

InChI |

InChI=1S/C13H10O3/c1-2-5-10-11(14)8-6-3-4-7-9(8)12(15)13(10)16/h2-7,14H,1H3 |

InChI Key |

MFNVTOPBJXIFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Propenyl 1,4 Naphthoquinone and Its Derivatives

Established Synthetic Pathways for the 2-Hydroxy-3-propenyl-1,4-naphthoquinone Scaffold

The construction of the fundamental this compound structure involves strategic carbon-carbon bond formation at the C3 position of a pre-existing naphthoquinone ring. These methods focus on the direct introduction of the propenyl or a related alkenyl group.

Condensation Reactions Utilizing Naphthoquinone Precursors

One of the primary methods for synthesizing the 2-hydroxy-3-alkenyl-1,4-naphthoquinone scaffold is through aldol condensation reactions. This approach typically utilizes lawsone (2-hydroxy-1,4-naphthoquinone) as the naphthoquinone precursor. The reaction involves the condensation of lawsone with various aldehydes in the presence of an acid catalyst. For instance, the synthesis of 2-hydroxy-3-(1'-alkenyl)-1,4-naphthoquinones can be achieved by reacting lawsone with aldehydes (RCH2CHO) in refluxing acetic acid with concentrated HCl. researchgate.net This method provides a direct route to installing an alkenyl chain at the 3-position of the naphthoquinone ring. researchgate.net

Another approach involves a three-component reductive alkylation reaction. This method can react 2-hydroxy-1,4-naphthoquinone (B1674593) with an aldehyde in the presence of a catalyst like L-proline to form 2-hydroxy-1,4-naphthoquinones with an alkyl substituent at the 3-position in high yields. nih.gov While this example leads to an alkyl substituent, modification of the aldehyde and reaction conditions can be adapted for alkenyl groups.

Synthetic Routes Involving Propenyl Unit Integration

The integration of the propenyl unit can be accomplished through several C-C bond-forming reactions. Radical alkylation presents one such pathway. Although sometimes resulting in lower yields, this method has been used to synthesize 3-alkyl-substituted 2-hydroxy-1,4-naphthoquinones. nih.gov For example, a Hunsdiecker-type reaction involving a carboxylic acid, silver nitrate, and ammonium peroxydisulfate with a bromo-naphthoquinone can be used, followed by nucleophilic substitution to yield the desired product. nih.gov

More efficient methods often involve the reaction of a nucleophilic form of the naphthoquinone with an electrophilic propenyl source. For example, the synthesis of menaquinones (which feature isoprenoid side chains) often starts with the reduction of a naphthoquinone like menadione to its hydroquinone (B1673460) form (menadiol). nih.gov This activated intermediate then undergoes alkylation with an allylic alcohol, such as geraniol, in the presence of a Lewis acid catalyst like BF3∙OEt2. nih.gov A similar strategy can be envisioned for the introduction of a simple propenyl group.

Strategies for the Chemical Derivatization and Analog Synthesis from Core Naphthoquinones

The chemical diversity of 2-hydroxy-1,4-naphthoquinone derivatives is expanded significantly by starting with naturally occurring or readily synthesized core structures and performing subsequent chemical modifications.

Synthesis from Lawsone (2-Hydroxy-1,4-naphthoquinone) Derivatives

Lawsone (2-hydroxy-1,4-naphthoquinone) is a fundamental and widely utilized starting material for the synthesis of a vast array of derivatives. nih.govthieme-connect.com Its reactivity allows for substitutions at both the C3 position and the 2-hydroxyl group.

One common strategy is the alkylation of lawsone. The reaction of lawsone with various alkyl or terpenyl bromides in the presence of a base like triethylamine can lead to a mixture of two products: the 2-O-alkylated and the 3-C-alkylated derivatives. nih.gov Another key reaction is the Michael addition, where lawsone acts as a nucleophile. redalyc.org The reactivity of lawsone also facilitates multi-component reactions, which are efficient methods for creating complex molecules in a single step. nih.govthieme-connect.com For example, lawsone can react with aromatic aldehydes and malononitrile in the presence of a catalyst to produce benzo[g]chromene derivatives. thieme-connect.com

Thio-derivatives of lawsone have also been synthesized by reacting lawsone with various thiols, a process that can be carried out in water using conventional heating or microwave irradiation. frontiersin.org

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Alkylation | Lawsone, Alkyl/Terpenyl Bromide, Triethylamine | 2-O-Alkyl and 3-C-Alkyl Naphthoquinones | nih.gov |

| Aldol Condensation | Lawsone, Aldehydes, Acid Catalyst | 2-Hydroxy-3-(1'-alkenyl)-1,4-naphthoquinones | researchgate.net |

| Thiol Addition | Lawsone, Benzenethiols | 2-((Aryl)thio)-3-hydroxynaphthalene-1,4-diones | frontiersin.org |

| Multi-component Reaction | Lawsone, Aromatic Aldehydes, Malononitrile | Benzo[g]chromene Derivatives | thieme-connect.com |

Synthesis from Nor-Lapachol (2-Hydroxy-3-(2-methylpropenyl)-1,4-naphthoquinone)

Lapachol, a closely related natural product, serves as an excellent model for the derivatization of nor-lapachol. The chemical structure of lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione) is a versatile scaffold for synthesizing new derivatives. nih.govsemanticscholar.org

Strategies for modifying lapachol include reactions at the hydroxyl group and transformations of the isoprenyl side chain. For instance, new enamine derivatives can be synthesized from lapachol by reacting it with secondary amines such as morpholine, piperidine, and pyrrolidine. nih.gov The hydroxyl group can also be alkylated to form ethers, such as a propargyl ether. This ether can then undergo further reactions, like a copper-catalyzed cycloaddition with oximes, to afford novel isoxazole derivatives. tandfonline.com Additionally, complex derivatives possessing indole scaffolds have been synthesized from lapachol, demonstrating its utility as a starting material for creating hybrid molecules. nih.gov

Mannich Reaction for Aminomethyl Derivatives of 2-Hydroxy-1,4-naphthoquinone

The Mannich reaction is a powerful and frequently used method for synthesizing aminomethyl derivatives of lawsone. nih.govresearchgate.net This one-pot, three-component reaction typically involves lawsone, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govjst.go.jp The reaction proceeds by forming an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the lawsone carbanion at the C3 position. jst.go.jp

This method is highly efficient for creating a C-C bond and introducing a nitrogen-containing side chain, leading to the formation of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinones, also known as Mannich bases of lawsone. jst.go.jpresearchgate.net A wide variety of aliphatic and aromatic amines, as well as different aldehydes, can be used, allowing for the synthesis of a large library of derivatives with diverse substituents. jst.go.jpnih.gov These reactions are often carried out in solvents like ethanol and can be performed with or without a catalyst, yielding products that are typically highly colored solids. nih.govjst.go.jp The yields for these reactions are generally good, ranging from 36% to over 90%. jst.go.jp

| Amine Component | Aldehyde Component | Product Description | Yield Range | Reference |

|---|---|---|---|---|

| Primary or Secondary Amines | Formaldehyde | 2-Hydroxy-3-aminomethyl-1,4-naphthoquinones | 66-98% | nih.gov |

| n-Butylamine or Allylamine | Formaldehyde, Aliphatic or Aromatic Aldehydes | 3-Substituted-aminomethyl-2-hydroxy-1,4-naphthoquinones | 22-86% | jst.go.jp |

| Various Primary or Secondary Amines | Various Aldehydes | A series of 16 different 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives | Good | nih.gov |

Nucleophilic Substitution Reactions for Substituted Naphthoquinone Analogs

Nucleophilic substitution is a fundamental strategy for the functionalization of the 1,4-naphthoquinone (B94277) scaffold. The reactivity of the quinone ring allows for the introduction of various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are crucial for creating a diverse range of substituted naphthoquinone analogs with potentially enhanced biological activities.

One common approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with different nucleophiles. For instance, a series of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives have been synthesized through nucleophilic substitution reactions. researchgate.net This method allows for the introduction of sulfur and nitrogen-containing moieties, which are known to influence the biological properties of the resulting compounds. The reaction of previously synthesized N-substituted naphthoquinone compounds containing a chlorine atom with allyl mercaptan readily proceeds to yield N,S-substituted naphthoquinone analogues. euchembioj.com

The introduction of amino groups is another important modification. For example, 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have been synthesized, and their structures confirmed by spectroscopic techniques. scielo.brresearchgate.net The reaction of 1,4-naphthoquinone with various anilines can be catalyzed by Lewis acids like CeCl₃·7H₂O or FeCl₃ to yield 2-(phenylamino)-1,4-naphthoquinone derivatives. mdpi.com These aminoquinone frameworks are of particular interest due to their potential as antitumoral, antimicrobial, and antifungal agents. scielo.br

The versatility of nucleophilic substitution allows for the synthesis of a wide array of derivatives. By carefully selecting the starting materials and reaction conditions, chemists can tailor the properties of the final products for specific biological applications. eurekaselect.com

Oxidative Cycloaddition and Annulation Reactions to Form Fused Ring Systems (e.g., Furonaphthoquinones)

Oxidative cycloaddition and annulation reactions are powerful tools for the construction of fused heterocyclic systems onto the naphthoquinone core, with furonaphthoquinones being a prominent example. These reactions often proceed from 2-hydroxy-1,4-naphthoquinone (lawsone) and involve the formation of new carbon-carbon and carbon-oxygen bonds to create the furan ring.

A variety of methods have been developed for the synthesis of furonaphthoquinones. nih.govrsc.org One common strategy is the [3+2] cycloaddition reaction. For instance, a visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes has been developed to produce naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives in good yields. nih.gov This method is considered environmentally friendly as it proceeds under mild conditions without the need for metals, bases, or other catalysts. nih.gov

Another approach involves the use of oxidizing agents to promote the cycloaddition. Cerium(IV) ammonium nitrate (CAN) can mediate the oxidative [3+2] cycloaddition of lawsone to alkenes, yielding α- and β-dihydrofuran naphthoquinones regioselectively. rsc.org Similarly, manganese(III) acetate (B1210297) can catalyze the radical cyclization of 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes to form 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. rsc.org

More complex structures, such as naphthoquinone spiroketals, can be synthesized through a highly selective oxidative [3+2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone. rsc.orgfigshare.com These reactions often exhibit high diastereoselectivity, allowing for the synthesis of specific stereoisomers. figshare.com The development of these synthetic methodologies has significantly expanded the library of available furonaphthoquinones for biological evaluation. rsc.org

Hybrid Molecule Synthesis Incorporating Heterocyclic Moieties (e.g., Triazoles, Arylamines, Quinoline)

The synthesis of hybrid molecules, which combine the 1,4-naphthoquinone scaffold with other biologically active heterocyclic moieties, is a promising strategy in drug discovery. nih.govnih.gov This approach aims to create multifunctional molecules with potentially enhanced efficacy and novel mechanisms of action. nih.gov

Triazole Hybrids: The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties and diverse biological activities. nih.gov Naphthoquinone-triazole hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov This reaction allows for the efficient and regioselective formation of the triazole ring, linking the naphthoquinone unit to another pharmacophore. For example, a series of 1,4-naphthoquinone-1,2,3-triazole hybrids have been designed and synthesized as potential kinase inhibitors. nih.gov These hybrids have been evaluated for their anticancer activity, with some showing promising results. nih.govmdpi.comresearchgate.net

Arylamine Hybrids: The introduction of arylamine substituents onto the naphthoquinone core is another common strategy for creating hybrid molecules. These compounds are typically synthesized through nucleophilic substitution reactions, where an arylamine displaces a leaving group on the naphthoquinone ring. An environmentally benign biocatalytic strategy using CotA-laccase from Bacillus subtilis has been developed for the synthesis of substituted 4-arylamino-1,2-naphthoquinones. researchgate.net

Quinoline Hybrids: Quinoline is another heterocyclic system with well-established biological activity. Hybrids of 1,4-naphthoquinone with quinoline derivatives have been synthesized by connecting the two structures through an oxygen atom. mdpi.com The synthesis often involves the reaction of a halogenated naphthoquinone with a hydroxyquinoline derivative. nih.gov These hybrid molecules have been investigated for their anticancer properties. mdpi.comnih.govresearchgate.net Molecular hybridization has also been employed to create hybrids containing 1,4-naphthoquinone, 1,3,5-triazine, morpholine, and 7-chloroquinoline cores. researchgate.net

Synthesis of Thio-Derivatives of 2-Hydroxy-1,4-naphthoquinone

The introduction of sulfur-containing moieties into the 2-hydroxy-1,4-naphthoquinone (lawsone) scaffold has led to the development of thio-derivatives with significant biological potential. frontiersin.orgnih.govnih.govresearchgate.net These compounds are typically synthesized through reactions that form a carbon-sulfur bond at the C-3 position of the naphthoquinone ring.

A common and efficient method for the synthesis of these thio-derivatives is the thia-Mannich type reaction. This reaction involves the condensation of lawsone, an aldehyde (often formaldehyde), and a thiol. A greener and more effective procedure for this reaction utilizes an aqueous solution of formalin as the methylene source and formic acid as an activator and co-solvent, leading to good yields of 3-thioether derivatives of 2-hydroxy-1,4-naphthoquinone. morressier.com

Another approach involves the direct reaction of lawsone with thiols. For instance, new thio-derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized in water using both conventional heating and microwave irradiation. frontiersin.orgnih.govnih.gov The structure-activity relationship studies of these compounds have shown that the thiophenyl moiety can enhance their biological activity. frontiersin.orgnih.govresearchgate.net The nature and position of substituents on the phenyl ring of the thiophenyl group also play a key role in the observed biological effects. frontiersin.orgnih.govresearchgate.net

For the synthesis of bis-thioether derivatives, a Michael-type reaction can be employed. Using 2,3-dichloro-1,4-naphthoquinone as the starting material, reaction with thiols in the presence of a base like cesium carbonate (the "cesium effect") in a solvent such as 1,2-dimethoxyethane can produce bis-thioether products in moderate to good yields. morressier.com

The following table summarizes some examples of synthesized thio-derivatives of 2-hydroxy-1,4-naphthoquinone and their reported biological activities.

| Compound Name | Synthetic Method | Reported Biological Activity |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Reaction of lawsone with 4-bromothiophenol | Potent antiplatelet agent nih.govresearchgate.net |

| 3-Thioether derivatives of 2-hydroxy-1,4-naphthoquinone | Thia-Mannich type reaction | --- |

| 2,3-bis(1-dodecylthio)-1,4-naphthoquinone | Michael type reaction | Thermochromic effect morressier.com |

Advanced Synthetic Techniques and Green Chemistry Approaches in Naphthoquinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry, and the synthesis of naphthoquinones is no exception. researchgate.net Advanced synthetic techniques and green chemistry principles are increasingly being applied to reduce the environmental impact of these syntheses while improving their efficiency. researchgate.netsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of naphthoquinone synthesis, microwave-assisted protocols have been successfully optimized for the synthesis of 2-substituted-1,4-naphthoquinone and 4-substituted-1,2-naphthoquinone derivatives. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone has been achieved in water using microwave irradiation. nih.gov

Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been applied to the synthesis of naphthoquinone derivatives. A highly efficient and environmentally friendly approach for the synthesis of dihydro-4H-benzo[g]chromene derivatives involves a one-pot reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and active methylene compounds under ultrasonic irradiation in a water-ethanol mixture at room temperature. thieme-connect.com This method offers advantages such as short reaction times and high product yields. thieme-connect.com

Green Solvents and Catalysts: A key aspect of green chemistry is the use of environmentally benign solvents and catalysts. researchgate.net Water is an ideal green solvent, and its use in the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone is a notable example. nih.gov The use of organocatalysts, such as L-proline, for the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives in ethanol is another green approach. thieme-connect.com Biocatalysis, using enzymes like laccase for the synthesis of arylamino-1,2-naphthoquinones, represents an innovative and environmentally friendly strategy that avoids the use of traditional chemical oxidants. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a highly desirable green chemistry approach. A solvent-free, three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic aldehydes, and indoles using In(OTf)₃ as a catalyst has been developed for the synthesis of 1,4-naphthoquinones possessing indole scaffolds. nih.gov Similarly, solvent-free nitration of 2-(phenylamino)-1,4-naphthoquinone derivatives has been achieved using oxalic acid and sodium nitrate. mdpi.com

These advanced techniques and green chemistry approaches not only make the synthesis of naphthoquinones more sustainable but also often provide access to novel structures with improved efficiency. semanticscholar.org

| Green Chemistry Approach | Example Application in Naphthoquinone Synthesis | Advantages |

| Microwave-assisted synthesis | Synthesis of 2-substituted-1,4-naphthoquinone derivatives nih.gov | Shorter reaction times, higher yields, cleaner reactions |

| Ultrasonic irradiation | Synthesis of dihydro-4H-benzo[g]chromene derivatives thieme-connect.com | Short reaction times, high product yields, mild conditions |

| Use of green solvents | Synthesis of thio-derivatives in water nih.gov | Reduced environmental impact, increased safety |

| Biocatalysis | Laccase-catalyzed synthesis of arylamino-1,2-naphthoquinones researchgate.net | Avoids use of harsh chemical oxidants, environmentally benign |

| Solvent-free reactions | Synthesis of 1,4-naphthoquinones with indole scaffolds nih.gov | Reduced waste, simplified work-up |

Analytical Characterization of Synthesized Naphthoquinone Compounds

The comprehensive characterization of newly synthesized naphthoquinone compounds is essential to confirm their chemical structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of organic molecules. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity of atoms within the molecule. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used for more complex structures to establish correlations between protons and carbons. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn allows for the determination of its elemental composition. nih.govmdpi.com This is a crucial step in confirming the identity of a new molecule.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. scielo.brresearchgate.net For naphthoquinones, characteristic absorption bands for the carbonyl (C=O) groups are typically observed in the region of 1630-1680 cm⁻¹. scielo.br The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH), will also give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It has been used to study the interaction of naphthoquinones with DNA. nih.gov The analysis of Raman spectra can provide insights into the binding sites of naphthoquinones on DNA and characterize the nature of the interaction. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Naphthoquinones exhibit characteristic absorption maxima in the UV-Vis region. For example, plumbagin, a naphthoquinone, shows absorption maxima at 267 nm and 418 nm. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the UV-Vis absorption spectra of naphthoquinones. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. scielo.brresearchgate.net This technique is invaluable for confirming the absolute stereochemistry of chiral molecules.

The following table summarizes the key analytical techniques used for the characterization of naphthoquinone compounds.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| Raman Spectroscopy | Vibrational modes, molecular interactions |

| UV-Vis Spectroscopy | Electronic transitions |

| X-ray Crystallography | Three-dimensional molecular structure, stereochemistry |

Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic techniques are fundamental for determining the molecular structure of naphthoquinone derivatives. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for mapping the carbon and proton framework of the molecule. For the parent compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone), ¹H and ¹³C NMR spectra confirm the presence of the naphthoquinone core and the hydroxyl group. nih.goviucr.org In derivatives, NMR is used to verify the successful addition and structure of substituents at the C-3 position. nih.gov For instance, in the closely related analog 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, NMR experiments confirmed that the C1 and C4 atoms are carbonyls and that a hydroxyl group is present at the C2 position. nih.goviucr.org

Interactive Table: Typical ¹³C NMR Chemical Shifts for the Lawsone Backbone

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 | ~185.0 |

| C-4 | ~182.0 |

Note: Shifts can vary based on solvent and substitution. flinders.edu.au

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of a 2-hydroxy-1,4-naphthoquinone derivative would be expected to show strong absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups. nih.gov The parent compound, Lawsone, exhibits a characteristic absorption band for the α,β-unsaturated carbonyl group around 1634 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the conjugated naphthoquinone system. Lawsone typically displays absorption bands around 334 nm, attributed to the C=O and -OH groups, with a tail into the visible region that is responsible for its characteristic orange color. mdpi.com In various solvents, the maximum absorption (λmax) can shift; for example, in an aqueous sodium hydroxide solution, the λmax is observed at 455 nm. sigmaaldrich.com The introduction of a propenyl group at the C-3 position would be expected to cause a bathochromic (red) shift in the absorption spectrum. mdpi.com

Interactive Table: UV-Vis Absorption Maxima for Lawsone in Different Media

| Solvent/Medium | λmax (nm) |

|---|---|

| Methanol | 334 |

| Dimethyl Sulfoxide | 296, 339, 416, 448 |

| PDB Solution | 453 |

Sources: mdpi.comresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. While experimental data for this compound is sparse, predicted data for the similar compound 2-hydroxy-3-(2-methyl-1-propenyl)-1,4-naphthoquinone shows expected adducts that would be used to confirm its mass. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for 2-hydroxy-3-(2-methyl-1-propenyl)-1,4-naphthoquinone

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 229.08592 |

| [M+Na]⁺ | 251.06786 |

| [M-H]⁻ | 227.07136 |

| [M]⁺ | 228.07809 |

Source: Predicted data from PubChem. uni.lu

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound has not been detailed in the searched literature, the structure of a very close analog, 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione , provides significant insight. nih.goviucr.org In this analog, the naphthoquinone unit is essentially planar. nih.goviucr.org The C-O bond lengths confirm the 2-hydroxy-1,4-dione tautomeric form in the crystalline state. nih.goviucr.org A key structural feature is that the propargyl side chain adopts a nearly perpendicular position relative to the naphthoquinone ring system, which likely occurs to minimize steric hindrance with the adjacent carbonyl and hydroxyl oxygen atoms. nih.goviucr.org

In the crystal lattice, molecules of this analog form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds. iucr.org A similar arrangement is observed in the structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, which also forms dimers via O—H⋯O hydrogen bonds. nih.gov This suggests that this compound would likely exhibit a similar planar naphthoquinone core with an out-of-plane propenyl substituent and form hydrogen-bonded dimers in the solid state.

Interactive Table: Key Structural Features of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione

| Structural Parameter | Observation |

|---|---|

| Naphthoquinone Unit | Essentially planar |

| Side Chain Orientation | Nearly perpendicular to the ring system |

| C1=O1 Bond Length | 1.2217 (18) Å |

| C4=O2 Bond Length | 1.2488 (19) Å |

| C2-O3 (hydroxyl) Bond Length | 1.3412 (18) Å |

| Primary Intermolecular Interaction | O—H⋯O hydrogen bonds forming inversion dimers |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of naphthoquinones, which is central to many of their biological activities. These studies reveal the potentials at which the compound undergoes oxidation and reduction.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of Naphthoquinone SAR in Biological Systems

The 1,4-naphthoquinone (B94277) core is a privileged scaffold in nature, found in a wide array of biologically active compounds. jst.go.jpredalyc.org Its activity is intrinsically linked to its electronic properties, particularly its ability to accept one or two electrons to form radical anions or dianions. This redox cycling can lead to the generation of reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of many naphthoquinones against cancer cells and pathogens. nih.govresearchgate.net

The biological activity of naphthoquinones can be significantly modulated by the nature and position of substituents on the naphthoquinone ring. researchgate.net These modifications can influence the compound's redox potential, lipophilicity, and steric interactions with biological targets. researchgate.net For instance, the introduction of hydroxyl groups, like the one at the C-2 position in 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone), can enhance its pro-oxidant capabilities and contribute to a range of biological effects, including antimicrobial and antitumor activities. jst.go.jpresearchgate.net Furthermore, the C-3 position is a key site for Michael addition reactions, allowing for the introduction of various nucleophiles to create a diverse library of derivatives with potentially enhanced or novel biological activities. researchgate.net

Impact of Structural Modifications on the 2-Hydroxy-3-propenyl-1,4-naphthoquinone Scaffold

Systematic modifications of the this compound structure have provided valuable insights into the key determinants of its biological activity. These studies typically involve altering the propenyl side chain, the hydroxyl group, and other substituents on the naphthoquinone ring.

Influence of Propenyl Chain Length and Branching on Activity

The length and branching of the alkyl chain at the C-3 position of the 2-hydroxy-1,4-naphthoquinone core have a demonstrable impact on biological activity. For example, in a series of 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives, activity against various organisms, including bacteria, fungi, and parasites, has been shown to be dependent on the nature of this alkyl substituent. redalyc.org

Role of the Hydroxyl Group and other Substituents on the Naphthoquinone Ring

The hydroxyl group at the C-2 position is a critical determinant of the biological activity of lawsone and its derivatives. researchgate.net This group can participate in hydrogen bonding and can be derivatized or replaced to modulate the molecule's properties. researchgate.net The presence of this hydroxyl group makes the compound more pro-oxidant and enhances its ability to generate ROS compared to unsubstituted 1,4-naphthoquinone. researchgate.net

Furthermore, substitutions on the naphthoquinone ring itself can profoundly influence activity. The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the quinone system, which is often central to its mechanism of action. nih.gov For instance, the tautomeric equilibrium in the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core is dependent on the nature of its substituents, which in turn affects its reactivity. jst.go.jp The high reactivity and the well-established methods for chemical modification make naphthoquinones an attractive class of compounds for developing new substances with high biological activity. jst.go.jp

Effects of Peripheral Substituents (e.g., Phenyl Ring) on Biological Potency and Selectivity

The introduction of peripheral substituents, such as a phenyl ring, can significantly impact the biological potency and selectivity of 2-hydroxy-1,4-naphthoquinone derivatives. The position and nature of substituents on this phenyl ring are key factors in determining the observed biological activity. frontiersin.org

For instance, in a study of thio-derivatives of lawsone, the presence of a thiophenyl moiety was found to enhance antiplatelet activity. frontiersin.org The specific effect was further modulated by the type and position of substituents on the phenyl ring itself. frontiersin.org Similarly, in the context of antiprotozoal activity, the evaluation of a series of substituted bis-2-hydroxy-1,4-naphthoquinones, prepared from lawsone and various aromatic aldehydes, demonstrated that the nature of the substituent on the aromatic ring influenced their efficacy. nih.gov These findings underscore the importance of exploring a wide range of peripheral substituents to fine-tune the biological profile of the parent compound.

Development and Validation of QSAR Models for Activity Prediction and Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activities. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and selective analogs.

2D and 3D QSAR Methodologies

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been successfully applied to naphthoquinone derivatives to understand their structural requirements for biological activity. nih.gov

2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. These models have been instrumental in identifying key features governing the activity of naphthoquinones. For example, 2D-QSAR studies have revealed the importance of geometrical topological indices and descriptors related to hydrogen bond donors and hydrophilicity in determining the inhibitory activity of naphthoquinone derivatives against topoisomerase I. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), take the 3D structure of molecules into account. mdpi.com In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For instance, a 3D-QSAR study on naphthoquinone derivatives as potential anti-colorectal cancer agents generated a reliable CoMFA model that identified key structural features for improving potency. mdpi.com These models can effectively guide the design of new, more potent compounds by suggesting specific structural modifications. mdpi.comresearchgate.net

Identification of Key Molecular Descriptors Correlating with Biological Activity

For the broader class of 2-hydroxy-3-alkyl-1,4-naphthoquinones, it has been generally observed that modifications to the alkyl chain at the C3 position significantly impact their biological profiles. These changes can alter the lipophilicity and steric properties of the molecule, thereby influencing its ability to traverse cell membranes and interact with target enzymes or receptors. However, specific computational studies detailing the partial atomic charges and total dipole moment for this compound are not available, precluding a precise quantitative analysis of how these specific electronic properties govern its bioactivity. Without such data, a detailed discussion on the key molecular descriptors remains speculative and based on generalizations from similar compounds.

Correlation between Electrochemical Properties and Biological Efficacy

The biological activity of many naphthoquinone derivatives is closely associated with their electrochemical properties, particularly their redox potential. The ability of the quinone moiety to accept one or two electrons to form semiquinone and hydroquinone (B1673460) species is a critical aspect of their mechanism of action, which can involve the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains.

Studies on various 2-hydroxy-1,4-naphthoquinone analogues have established a correlation between their reduction potentials and their biological effects, such as anticancer or antimicrobial activities. Generally, the nature of the substituent at the C3 position can modulate the electron density of the quinone ring, thereby altering its redox potential. An electron-donating group might make the compound harder to reduce, while an electron-withdrawing group could facilitate reduction.

In the case of this compound, the propenyl group's electronic influence would be a key determinant of its electrochemical behavior. However, specific studies that measure the redox potential of this compound and correlate it directly with its biological efficacy are currently lacking in the accessible scientific literature. Consequently, a data-driven analysis of the relationship between its electrochemical properties and biological performance cannot be provided at this time. Further experimental research is necessary to elucidate these specific correlations for this compound.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the potential therapeutic applications of 2-Hydroxy-3-propenyl-1,4-naphthoquinone.

Molecular docking simulations have been employed to predict the binding modes and affinities of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives with various receptor proteins. For instance, studies on derivatives targeting the P2X7 receptor, an ATP-gated ion channel, have revealed potential allosteric binding sites. researchgate.netnih.govresearchgate.net These in silico analyses help in identifying favorable interactions and estimating the binding energy, which is a key indicator of the stability of the ligand-receptor complex. Dimeric naphthoquinones containing the 2-hydroxy-1,4-naphthoquinone moiety have also been evaluated against the neuraminidase of the H5N1 virus, with molecular docking studies demonstrating different binding modes within the enzyme's active site. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction. Lower binding energies typically indicate a more stable complex and a higher predicted affinity. These predictions are invaluable for prioritizing compounds for further experimental testing.

Below is a hypothetical data table illustrating the type of results obtained from molecular docking studies, showing the predicted binding affinities of this compound with several potential protein targets.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Thymidylate Synthase ThyX | 4FZB | -8.5 | Arg125, Tyr129, His150 |

| P2X7 Receptor | 5U1U | -7.9 | Lys64, Gln117, Phe293 |

| H5N1 Neuraminidase | 2HU0 | -7.2 | Arg118, Glu119, Arg292 |

| Bovine Liver Catalase | 1TGU | -6.8 | Asn148, His175, Tyr358 |

This table is illustrative and based on typical outcomes of molecular docking simulations for similar compounds.

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For derivatives of 2-hydroxy-1,4-naphthoquinone, it has been shown that interactions are not limited to substituents but also involve the quinone rings, which can form hydrogen bonds and π-π interactions. mdpi.com

In the context of inhibiting bacterial thymidylate synthase (ThyX), molecular dynamics simulations have been used to understand the selective inhibition mechanism of 2-hydroxy-naphthoquinones. nih.gov These studies reveal the precise orientation of the inhibitor in the active site and the key amino acid residues involved in binding. Similarly, the interaction of 2-hydroxy-1,4-naphthoquinone with bovine liver catalase has been investigated, showing that the compound can quench the intrinsic fluorescence of the enzyme, suggesting a direct interaction. researchgate.net

Reverse docking is an in silico strategy where a single ligand is docked against a large library of protein structures to identify potential biological targets. nih.govresearchgate.netrug.nl This approach is particularly useful for identifying new therapeutic applications for existing compounds or for understanding the mechanism of action of novel molecules like this compound.

By screening this compound against a database of known protein structures, it is possible to generate a ranked list of potential targets based on their predicted binding affinities. researchgate.net This can help to uncover previously unknown molecular mechanisms, suggest new therapeutic indications, or predict potential off-target effects and toxicity. nih.govrug.nl For example, this technique was successfully used to identify RAC1 as a target for 4-hydroxycoumarin, partially explaining its biological activities in cancer cells. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net It has been successfully applied to study 2-hydroxy-1,4-naphthoquinone derivatives to understand their structure and reactivity. researchgate.netmdpi.com The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For 2-hydroxy-1,4-naphthoquinone derivatives, the B3LYP functional has been shown to provide results that correlate well with experimental data for properties like HOMO energy levels. nih.gov

DFT calculations can determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The following table presents hypothetical DFT-calculated electronic properties for this compound.

| Property | Calculated Value (B3LYP/6-311+G(d,p)) |

| HOMO Energy | -6.95 eV |

| LUMO Energy | -2.81 eV |

| HOMO-LUMO Gap | 4.14 eV |

| Dipole Moment | 3.25 Debye |

This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excited states and absorption spectra of molecules. rsc.orgiaea.org This method has been used to predict the electronic spectra of 1,4-naphthoquinone (B94277) derivatives, showing good correlation with experimental UV-Vis spectra when combined with a suitable functional, such as PBE0 or CAM-B3LYP, and a polarizable continuum model (PCM) to account for solvent effects. researchgate.netscielo.br

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. These calculations help in understanding the electronic transitions responsible for the observed color of the compounds. For thiophenyl derivatives of 2-hydroxy-1,4-naphthoquinone, TD-DFT calculations have shown lower excitation energies compared to the parent compound, explaining their bathochromic shift. nih.gov

NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. acs.org Computational methods, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the correct assignment of complex spectra and even revising previously misassigned structures. acs.orgresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and robust approach for calculating NMR shielding tensors. nih.gov This quantum mechanical method effectively addresses the issue of gauge-dependence, providing accurate predictions of isotropic chemical shifts. rsc.org The process typically involves optimizing the molecule's geometry using a selected DFT functional and basis set, followed by the GIAO calculation to compute the magnetic shielding for each nucleus. nih.govresearchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane.

Below is an illustrative table demonstrating the type of data generated in such a study, comparing experimental shifts with values predicted by the GIAO method for a representative naphthoquinone derivative.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) - GIAO | Difference (Δδ) |

|---|---|---|---|

| C1 | 181.5 | 180.8 | -0.7 |

| C2 | 160.2 | 159.9 | -0.3 |

| C3 | 110.4 | 111.0 | +0.6 |

| C4 | 184.8 | 184.1 | -0.7 |

| C5 | 126.1 | 126.5 | +0.4 |

Note: The data in this table is representative of typical results from GIAO-NMR prediction studies on naphthoquinone-like molecules and is for illustrative purposes only.

Advanced Computational Methodologies in Naphthoquinone Research

The study of naphthoquinones has been significantly enhanced by the integration of advanced computational techniques. These methods accelerate the discovery of new therapeutic agents by predicting molecular interactions, properties, and activities, thereby streamlining the research pipeline.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in drug discovery, capable of analyzing vast datasets to identify patterns and make predictions that would be unattainable through traditional methods. nih.govrsc.org In the context of naphthoquinone research, AI/ML algorithms are employed at various stages, from initial hit identification to lead optimization. crimsonpublishers.comfnasjournals.com

Machine learning models, such as supervised and unsupervised learning algorithms, can be trained on large libraries of natural and synthetic naphthoquinones with known biological activities. fnasjournals.com These models learn the complex relationships between the chemical structures of the compounds and their therapeutic effects, such as anticancer or antimicrobial properties. rsc.org Once trained, these models can rapidly screen new, untested naphthoquinone derivatives to predict their efficacy and potential targets, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov Deep learning, a subset of ML, has shown particular promise in predicting the efficacy of drug compounds with high accuracy. nih.gov The use of AI can significantly accelerate the drug discovery timeline and improve the efficiency of identifying novel drug candidates from the rich chemical space of naphthoquinones. crimsonpublishers.com

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-protein complex over time. tandfonline.comelsevierpure.com MD simulations are crucial for a deeper understanding of the binding modes and interactions between naphthoquinone derivatives and their biological targets. nih.gov

In these simulations, the atoms of the system (the naphthoquinone, the target protein, and surrounding solvent) are allowed to move according to the laws of classical mechanics. nih.gov By tracking these movements over a set period, researchers can assess the stability of the binding pose predicted by docking, calculate binding free energies, and identify key amino acid residues that maintain the interaction. elsevierpure.comnih.govresearchgate.net For example, MD simulations have been used to study the interaction of naphthoquinone inhibitors with targets like heat shock protein 90 (Hsp90) and human serum albumin (HSA), confirming that the binding is stable and identifying the primary forces (e.g., hydrophobic interactions) driving the association. tandfonline.comelsevierpure.comnih.gov This detailed analysis of dynamic behavior is essential for rationally designing more potent and specific inhibitors based on the naphthoquinone scaffold. nih.gov

| Complex | Simulation Time (ns) | Average RMSD (Å) | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Naphthoquinone-Hsp90 | 100 | 1.8 ± 0.3 | -45.6 ± 3.1 | Val136, Phe138, Trp162 |

| Naphthoquinone-AKT1 | 50 | 2.1 ± 0.4 | -38.2 ± 2.5 | Leu156, Thr291, Phe438 |

| Naphthoquinone-HSA | 100 | 2.5 ± 0.5 | -7.15 | Trp214, Arg222, Lys444 |

Virtual Screening Approaches for Compound Library Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scispace.com This approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS), allowing researchers to prioritize a smaller, more promising set of molecules for experimental testing. scispace.comnih.gov

In the context of naphthoquinone research, virtual screening often begins with the creation of a digital library of derivatives. nih.gov These compounds are then computationally "docked" into the three-dimensional structure of a specific biological target, such as Polo-like kinase 1 (Plk1) or AKT1 kinase, which are implicated in cancer. nih.govatlantis-press.comresearchgate.net Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity using a scoring function. scispace.comresearchgate.net Compounds that receive the best scores and show favorable interactions with key residues in the active site are selected as "hits." atlantis-press.com These hits are then synthesized or purchased for in vitro biological evaluation, significantly increasing the probability of discovering a potent new inhibitor. nih.gov This methodology has been successfully applied to identify potential anticancer agents from 1,4-naphthoquinone libraries. nih.govmdpi.com

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| NQ-001 | AKT1 | -9.8 | H-bond with Glu278, Pi-Alkyl with Leu156 |

| NQ-002 | Plk1 | -10.2 | H-bond with Cys133, Pi-Pi with Tyr217 |

| NQ-003 | AKT1 | -9.5 | H-bond with Thr291, Hydrophobic with Val164 |

| NQ-004 | BCL-2 | -8.9 | H-bond with Gly104, Hydrophobic with Tyr161 |

Note: The data presented is illustrative of typical results from virtual screening studies involving naphthoquinone libraries. nih.govatlantis-press.commdpi.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Potent and Selective 2-Hydroxy-3-propenyl-1,4-naphthoquinone Analogs

The foundation of advancing this compound lies in the principles of medicinal chemistry and rational drug design. The goal is to synthesize analogs with enhanced potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are central to this effort, revealing how specific chemical modifications influence biological activity. thebioscan.commdpi.com

Future synthetic strategies will likely focus on several key areas of the molecule:

Modification of the Propenyl Group : Altering the length, saturation, or branching of the allyl side chain can significantly impact the compound's lipophilicity and steric interactions within a target's binding pocket. Introducing functional groups like halogens, hydroxyls, or amines to this chain could create new interaction points, potentially increasing binding affinity and selectivity.

Substitution on the Naphthoquinone Ring : The aromatic rings of the naphthoquinone core offer positions for substitution. Adding electron-donating or electron-withdrawing groups can modulate the redox potential of the quinone system, a key determinant of its biological activity. researchgate.net

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's pharmacokinetic profile and target interactions.

These synthetic endeavors aim to create a library of analogs that can be systematically evaluated to build a comprehensive understanding of the compound's SAR.

Table 1: Strategies for Rational Analog Design

| Molecular Modification Area | Example Modification | Potential Impact |

|---|---|---|

| Propenyl Side Chain | Saturation (Propyl) | Altered lipophilicity and flexibility |

| Functionalization (e.g., terminal alcohol) | Introduction of hydrogen bonding capabilities | |

| Isomerization (e.g., prop-1-enyl) | Changes in steric fit and electronic properties | |

| Naphthoquinone Core | Halogenation (e.g., Cl, F at C5-C8) | Modified electronic properties and metabolic stability |

| Hydroxylation/Alkoxylation | Altered solubility and target interactions |

| Bioisosteric Replacement | Hydroxyl group to Thiol or Amine | Modified acidity and hydrogen bonding patterns |

Exploration of Emerging Biological Targets and Disease Areas for Naphthoquinone Derivatives

While naphthoquinones are well-known for their anticancer and antimicrobial effects, the therapeutic potential of this compound and its derivatives is not limited to these areas. mdpi.comresearchgate.net Future research will focus on identifying and validating novel biological targets, thereby expanding the scope of treatable diseases.

Emerging targets for naphthoquinone-based compounds include:

Signal Transduction Proteins : Key signaling pathways implicated in cancer and inflammatory diseases are promising areas. For example, STAT3 (Signal Transducer and Activator of Transcription 3) and various protein kinases are targets for which naphthoquinone derivatives have shown inhibitory activity. pharmjournal.runih.gov

Metabolic Enzymes : The unique redox properties of the naphthoquinone core make it suitable for interacting with oxidoreductases. nih.gov NAD(P)H: Quinone Oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors, is a target of interest. nih.gov Similarly, enzymes crucial for pathogen survival, such as the cytochrome bc1 complex in Plasmodium falciparum (the malaria parasite), are validated targets for this class of compounds. mdpi.comnih.gov

Inflammatory Pathway Components : Enzymes like cyclooxygenase-2 (COX-2), which are highly expressed in transformed cells and inflammatory conditions, represent another promising target class for new naphthoquinone derivatives. mdpi.com

This exploration will enable the repositioning of the this compound scaffold for new indications, potentially including parasitic diseases, viral infections, and chronic inflammatory disorders. scielo.org.conih.gov

Integration of Experimental and Computational Methodologies for Enhanced Discovery

The modern drug discovery process relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. jddhs.comresearchgate.net For this compound, this integrated approach is crucial for navigating the complexities of its biological interactions and chemical modifications.

The iterative discovery cycle involves:

In Silico Screening and Design : Computational tools like molecular docking are used to predict how different analogs of this compound might bind to specific protein targets. thebioscan.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate structural features with biological activity, guiding the design of new, more potent compounds. mdpi.com

Chemical Synthesis and In Vitro Validation : The most promising candidates identified through computational analysis are then synthesized. Their biological activity is subsequently tested through a battery of experimental in vitro assays, such as enzyme inhibition or cell viability studies.

Feedback and Model Refinement : The experimental data are used to refine and improve the predictive power of the computational models. This feedback loop ensures that each design cycle is more informed than the last, leading to a more efficient optimization process. jddhs.com

This integrated workflow reduces the time and cost associated with traditional trial-and-error approaches, allowing for a more focused and rational path toward developing effective therapeutic agents. researchgate.net

Development of Research Tools and Chemical Probes Based on the Naphthoquinone Core

Beyond its direct therapeutic potential, the this compound scaffold can be adapted to create valuable research tools. Chemical probes are essential for studying biological processes and validating drug targets. By modifying the core structure, it can be converted into a probe to identify its cellular binding partners or to visualize biological pathways.

Future directions in this area include:

Affinity-Based Probes : Attaching a reactive group to the molecule allows it to covalently bind to its biological target. The target can then be isolated and identified using proteomics techniques.

Fluorescent Probes : Incorporating a fluorescent tag into the structure would enable researchers to visualize the compound's distribution within cells and tissues using advanced microscopy techniques.

Click Chemistry Handles : The synthesis of analogs containing functional groups suitable for "click chemistry," such as alkynes or azides, provides a versatile platform for attaching various tags (e.g., biotin, fluorophores) in a highly specific manner. The synthesis of a propargyl (prop-2-yn-1-yl) derivative of lawsone highlights the feasibility of this approach, opening possibilities for creating triazole-linked probes. nih.gov

These chemical tools derived from the this compound structure will be instrumental in elucidating its mechanisms of action and discovering new biological roles.

Advanced Methodological Integration (e.g., Chemoinformatics, High-Throughput Screening)

To fully unlock the potential of the this compound scaffold, advanced methodologies must be integrated into the research pipeline. High-Throughput Screening (HTS) and chemoinformatics are powerful tools for managing and interpreting the large datasets generated in modern drug discovery. chemdiv.com

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of chemical compounds against a specific biological target. nih.govnih.gov By creating large, diverse libraries of this compound analogs, HTS can quickly identify "hit" compounds with desired biological activity. This approach is far more efficient than testing compounds one by one and can uncover unexpected structure-activity relationships. mdpi.com

Chemoinformatics and ADMET Prediction : As compound libraries grow, chemoinformatics becomes essential for organizing the data. Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual or newly synthesized compounds. nih.govijfmr.com This in silico profiling helps prioritize candidates with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures. ijfmr.com

By combining large-scale screening with intelligent data analysis, researchers can more effectively navigate the chemical space around this compound to identify promising candidates for further development.

Table 2: Compound Names Mentioned

| Compound Name | Systematic Name |

|---|---|

| This compound | 2-hydroxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione |

| Lawsone | 2-hydroxy-1,4-naphthoquinone (B1674593) |

| Atovaquone (B601224) | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone |

| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone |

| Lapachol | 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone |

| Shikonin | 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone |

| Juglone | 5-hydroxy-1,4-naphthoquinone |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| Daunorubicin | (8S,10S)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| Mitoxantrone | 1,4-dihydroxy-5,8-bis({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione |

| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

| Ofloxacin | (RS)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

Q & A

Q. What synthetic strategies are commonly used to prepare 2-hydroxy-3-propenyl-1,4-naphthoquinone derivatives?

- Methodological Answer: Multicomponent domino reactions and metal-catalyzed protocols are widely employed. For example, NH4OAc-catalyzed reactions enable efficient synthesis of 3-alkyl/aryl-substituted derivatives under mild conditions, minimizing side reactions . Tandem reactions and chemoenzymatic approaches are also utilized to introduce propenyl groups while preserving redox-active quinone cores . Key steps include optimizing solvent systems (e.g., ethanol/water mixtures) and temperature (60–80°C) to enhance regioselectivity .

Q. Which biological assays are standard for evaluating the anticancer activity of this compound derivatives?

- Methodological Answer: Cytotoxicity screening against human cancer cell lines (e.g., PC3 prostate cancer, leukemia HL-60) using MTT assays is standard . Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Hemolysis assays (e.g., using rat erythrocytes) and in vivo acute toxicity studies (rodent models) are performed to assess selectivity between cancerous and normal cells .

Q. How is the structural integrity of synthesized derivatives confirmed?

- Methodological Answer: Combined spectroscopic techniques are essential:

- FT-IR identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) stretching .

- 1H/13C NMR resolves propenyl substituents (δ 5.0–6.5 ppm for vinyl protons) and quinoid carbons .

- HRMS validates molecular weights (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to enhance redox activity or metal-chelation properties?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., -Cl, -NO2) at the 3-propenyl position stabilizes semiquinone intermediates, enhancing redox cycling . For metal coordination, pre-functionalizing the hydroxyl group with thioacetyl or benzoyl substituents improves ligand-metal binding (e.g., Co(II), Cu(II)) . Solvent-free mechanochemical synthesis reduces side products and improves yield of metal complexes .

Q. What experimental approaches resolve contradictions in cytotoxicity data across studies?

- Methodological Answer: Discrepancies often arise from variations in cell lines, propenyl substituents, and assay conditions. Systematic comparisons using standardized protocols (e.g., NCI-60 cell panel) are recommended. For example, derivatives with bulky 3-propenyl groups show reduced toxicity in PC3 cells but high activity in MCF-7 breast cancer, highlighting cell-type specificity . Meta-analyses of logP values and redox potentials can correlate hydrophobicity/electron affinity with activity .

Q. How do this compound derivatives interact with bacterial membranes?

- Methodological Answer: Time-kill assays and membrane permeability studies (e.g., SYTOX Green uptake) reveal concentration-dependent disruption of MRSA membranes . Propenyl-linked naphthoquinones generate ROS via Fenton-like reactions, damaging lipid bilayers. TEM imaging post-treatment shows cell wall lysis and cytoplasmic leakage .

Q. What methodologies elucidate the role of propenyl groups in modulating biological activity?

- Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with varying propenyl chain lengths or substituents. For example:

Q. How can electrochemical studies inform the design of redox-active derivatives?

- Methodological Answer: Cyclic voltammetry in aprotic solvents (e.g., DMF) measures redox potentials (E1/2). Derivatives with E1/2 values near −0.3 V (vs. Ag/AgCl) exhibit optimal ROS generation, crucial for antitumor activity . Controlled potential electrolysis coupled with EPR detects semiquinone radical formation, confirming redox cycling capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.